1-Sec-butyl-piperidin-3-one
Description
Structure
3D Structure
Properties
CAS No. |
886365-27-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-butan-2-ylpiperidin-3-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(2)10-6-4-5-9(11)7-10/h8H,3-7H2,1-2H3 |
InChI Key |
BHGIGYCVEREDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCCC(=O)C1 |
Origin of Product |
United States |
Historical Context and Significance of Piperidinone Scaffolds in Synthetic Chemistry
The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic molecules. acs.org Its saturated, six-membered structure containing a nitrogen atom provides a versatile scaffold for the development of compounds with diverse biological activities. nih.govresearchgate.net The introduction of a ketone functionality into the piperidine ring, forming a piperidinone, further enhances its utility as a synthetic building block.
Historically, the synthesis of piperidine derivatives has been a central theme in organic chemistry. nih.gov Early methods often involved multi-step procedures with harsh reaction conditions. However, the development of modern synthetic methodologies has enabled more efficient and selective access to a wide range of substituted piperidines and piperidinones. nih.gov These advancements have been crucial for the exploration of their potential applications, particularly in medicinal chemistry. Piperidine-containing compounds are integral to over 70 commercially available drugs, highlighting the importance of this structural framework. arizona.edu
The significance of the piperidinone scaffold lies in its ability to serve as a precursor for a variety of more complex molecular architectures. The ketone and the secondary amine functionalities within the piperidinone core offer reactive handles for further chemical modifications, allowing for the introduction of diverse substituents and the construction of intricate three-dimensional structures. This versatility has made piperidinones, including N-substituted derivatives like 1-Sec-butyl-piperidin-3-one, valuable intermediates in the synthesis of biologically active compounds.
Structural Features and Classification of 1 Sec Butyl Piperidin 3 One Within Heterocyclic Chemistry
1-Sec-butyl-piperidin-3-one is a heterocyclic compound characterized by a six-membered piperidine (B6355638) ring containing a ketone group at the 3-position and a sec-butyl group attached to the nitrogen atom.
Structural Analysis:
Classification:
Within the broader field of heterocyclic chemistry, this compound is classified as an N-substituted piperidinone. It belongs to the family of saturated nitrogen-containing heterocycles. The presence of both a ketone and a tertiary amine functionality makes it a bifunctional molecule, offering multiple avenues for synthetic elaboration.
| Property | Value |
| Molecular Formula | C9H17NO |
| IUPAC Name | 1-(butan-2-yl)piperidin-3-one |
| Molar Mass | 155.24 g/mol |
| Class | N-substituted Piperidinone |
Current Research Landscape and Emerging Directions in 1 Sec Butyl Piperidin 3 One Chemistry
Direct Synthesis Approaches for this compound
Direct synthesis methods provide a straightforward route to this compound by assembling the molecule from precursors that already contain the core piperidinone structure or by constructing the ring and introducing the substituents in a sequential or concerted manner.
Synthetic Routes from Precursor Compounds Bearing the Piperidinone Core
One of the most direct ways to synthesize N-substituted piperidin-3-ones involves the modification of a pre-existing piperidin-3-one (B1582230) core. For instance, N-aryl-substituted 4-piperidones can be synthesized from N-methyl-N-benzyl-4-oxopiperidinium iodide through an exchange reaction with the desired aniline. acs.org A similar strategy could be envisioned for the synthesis of this compound, where a suitable piperidin-3-one precursor is reacted with a sec-butylating agent.
Another approach involves the synthesis of N-Boc-3-piperidone, a versatile intermediate. One method starts with 3-hydroxypyridine, which is reduced and then protected with a Boc group to yield N-Boc-3-hydroxypiperidine. google.com Subsequent oxidation furnishes N-Boc-3-piperidone. google.comgoogle.com This intermediate can then be deprotected and subsequently alkylated with a sec-butyl group to yield the target compound. A multi-step route starting from L-glutamic acid has also been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which could be adapted to produce chiral piperidinone precursors. niscpr.res.in
Development of Optimized One-Pot Reaction Sequences for Piperidinone Formation
One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of functionalized piperidines and piperidinones have been developed. These often involve multicomponent reactions (MCRs) where several starting materials react in a single vessel to form the desired product. bas.bgresearchgate.netresearchgate.net
For example, a one-pot, three-component synthesis of highly substituted piperidines has been achieved using aromatic aldehydes, anilines, and β-ketoesters in the presence of an ionic liquid catalyst. researchgate.net Another efficient one-pot synthesis of functionalized piperidines involves the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes using nano-crystalline solid acid catalysts. bas.bg These MCR strategies could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials, including a sec-butylamine (B1681703) component.
Furthermore, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This modular approach offers flexibility and could be tailored to produce piperidin-3-one derivatives. Additionally, a one-pot route from halogenated amides to piperidines has been disclosed, which involves amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution under mild, metal-free conditions. nih.gov
Stereoselective Synthesis of Piperidinone Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective methods for the synthesis of piperidinone derivatives allows for the preparation of specific enantiomers or diastereomers, which often exhibit distinct pharmacological properties.
Application of Chiral Ligands and Catalysts in Asymmetric Approaches
Asymmetric catalysis, utilizing chiral ligands and metal catalysts, is a powerful tool for the enantioselective synthesis of piperidines and their derivatives. youtube.com Chiral ligands, such as those with C2-symmetry or nonsymmetrical P,N-ligands, can effectively induce chirality in the product. nih.gov For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines using chiral ligands provides access to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org
Chiral hydroxamic acids have also emerged as versatile ligands in asymmetric synthesis, proving effective in various transformations, including those leading to chiral heterocycles. mdpi.com The development of novel chiral N,N,N imine-containing ligands derived from TsDPEN has been applied to copper-catalyzed asymmetric reactions. researchgate.net These catalytic systems can be employed to control the stereochemistry during the formation of the piperidinone ring or in subsequent functionalization steps.
| Catalyst/Ligand System | Reaction Type | Key Features |
| Rhodium with Chiral Bisphosphines | Asymmetric Carbometalation | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. acs.org |
| Copper with Chiral N,N,N Imine Ligands | Asymmetric Kinugasa Reaction | Provides enantioenriched cis-β-lactams. researchgate.net |
| Chiral Hydroxamic Acids | Various Asymmetric Transformations | Versatile ligands for achieving high stereochemical control. mdpi.com |
Strategies for Diastereoselective Control in Ring Formation and Functionalization
Diastereoselective control is crucial when multiple stereocenters are present in the target molecule. Various strategies have been developed to control the relative stereochemistry during the formation and functionalization of the piperidinone ring.
One approach involves a rhodium(II)-catalyzed transannulation of aldehyde-tethered N-sulfonyl triazoles with electron-rich aromatic nucleophiles, which affords functionalized 6-substituted piperidin-3-ones with high diastereoselectivity. nih.gov Another strategy utilizes a cascade reductive rearrangement for the stereoselective synthesis of multifunctional piperidinones, which proceeds under mild conditions with good substrate compatibility. researchgate.net
Furthermore, stereoselective one-pot pseudo four-component synthesis of poly-substituted piperidinones can be achieved via Michael/Mannich or Knoevenagel/Michael/Mannich cascade reactions. researchgate.net The stereochemical outcome of these reactions is often influenced by the nature of the substrates and reaction conditions. Oxidative carbon-hydrogen bond functionalizations of enamides using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also lead to piperidine structures with good to excellent levels of stereocontrol. rsc.org
Ring-Forming Strategies for Piperidinone Scaffolds
The construction of the piperidinone ring itself is a fundamental aspect of the synthesis of this compound and its analogs. Various ring-forming strategies have been developed, often categorized as cyclization reactions of acyclic precursors.
A common strategy involves the cyclization of amino alcohols. A simple one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols with thionyl chloride, followed by intramolecular cyclization. organic-chemistry.org Another method utilizes a Cp*Ir complex to catalyze the N-heterocyclization of primary amines with diols, yielding a variety of cyclic amines. organic-chemistry.org
Ring-closing metathesis is another powerful tool for the synthesis of cyclic compounds, including piperidine derivatives. niscpr.res.in Additionally, intramolecular Mannich and Michael reactions are frequently employed to construct the piperidine ring. bas.bg The choice of the ring-forming strategy often depends on the desired substitution pattern and the availability of the starting materials. The concept of "scaffold-hopping," where one heterocyclic core is replaced by another to improve properties, can also inspire new ring-forming strategies. rsc.orgnih.gov
| Ring-Forming Strategy | Description |
| Intramolecular Cyclization of Amino Alcohols | Acyclic amino alcohol precursors are cyclized to form the piperidine ring. organic-chemistry.org |
| Ring-Closing Metathesis | An olefin metathesis reaction is used to form the cyclic piperidine structure from a diene precursor. niscpr.res.in |
| Intramolecular Mannich/Michael Reactions | An enolate or enamine attacks an iminium ion or an α,β-unsaturated system, respectively, to form the piperidine ring. bas.bg |
| Rhodium(II)-Catalyzed Transannulation | Aldehyde-tethered N-sulfonyl triazoles react with nucleophiles to form 6-substituted piperidin-3-ones. nih.gov |
Intramolecular Cyclization Reactions in Piperidinone Construction
Intramolecular reactions, where a single molecule undergoes ring closure, are powerful strategies for forming cyclic structures like piperidinones. wikipedia.orgresearchgate.net These methods are often highly efficient due to the proximity of the reacting functional groups, leading to rapid and selective transformations. wikipedia.org
Radical cyclization reactions are a cornerstone of modern synthetic chemistry for creating five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and are valued for their mild conditions and high functional group tolerance. wikipedia.org The process generally involves three steps: selective generation of a radical, the intramolecular cyclization event where the radical attacks a multiple bond, and a final quenching step to yield the stable cyclic product. wikipedia.org
Several catalytic systems have been developed to facilitate these transformations. For instance, cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Similarly, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes represents another pathway to polysubstituted piperidines. nih.gov A prominent strategy involves photoredox catalysis, which uses light to drive the formation of radical species from linear precursors, such as aryl halides. nih.gov This method allows for regioselective cyclization and subsequent hydrogen-atom transfer to furnish complex spiro-fused piperidines under mild conditions, avoiding toxic reagents. nih.gov
| Catalytic System/Initiator | Substrate Type | Description | Reference |
| Cobalt(II) Catalyst | Linear Amino-aldehydes | New radical intramolecular cyclization method. | nih.gov |
| Gold(I) Catalyst / Triethylborane | 1,6-Enynes | Involves a complex radical cascade for polysubstituted alkylidene piperidines. | nih.gov |
| Organic Photoredox Catalyst | Linear Aryl Halide Precursors | Light-driven reduction generates an aryl radical, which undergoes regioselective cyclization. | nih.gov |
| Palladium Catalyst | β-lactams with alkene residue | Atypical 6-endo cyclization to form piperidine rings. | nih.gov |
Reductive hydroamination/cyclization cascades provide a direct route to piperidinone derivatives by forming a C-N bond and the heterocyclic ring in a sequential process. These reactions often involve the intramolecular addition of an amine to an unsaturated group (like an alkyne or alkene) followed by reduction. rsc.orgnih.gov Nickel-hydride (NiH) catalysis is a notable example, where a reactive NiH species is generated in situ. dicp.ac.cn This catalyst can react with an alkyne to form an alkenylnickel intermediate, which then couples with an amine source. dicp.ac.cn The resulting enamine intermediate undergoes intramolecular cyclization to deliver the final heterocyclic product. dicp.ac.cn
Another approach involves the electrochemical reductive cascade cyclization of certain derivatives. rsc.org This method uses electrolysis to trigger a cascade involving the addition of an amidyl radical to a C-C triple bond (via 5-exo-dig cyclization) followed by olefinic reduction, all without the need for external chemical reductants. rsc.org Temperature can also be a controlling factor in these cascades, directing the reaction toward different cyclic products. nih.gov For example, the reaction of homopropargylic amines can be guided to form different ring systems by adjusting the reaction temperature. nih.gov
Intermolecular Annulation and Cycloaddition Reactions for Piperidinone Frameworks
Intermolecular reactions assemble the piperidinone ring from two or more separate molecular fragments. Annulation and cycloaddition reactions are particularly powerful in this regard, constructing the six-membered ring in a single, often stereocontrolled, step.
The aza-Prins cyclization is an efficient method for piperidine synthesis, involving the reaction of homoallylic amines with aldehydes. nih.gov This process is typically promoted by a Lewis acid, which activates the aldehyde to form an iminium intermediate that subsequently undergoes a 6-endo-trig cyclization. nih.gov A related strategy is the [5+1] aza-Sakurai cyclization, which combines amines with cyclic ketones or aldehydes to generate piperidines with multiple functional groups suitable for further derivatization. nih.gov
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are fundamental to the synthesis of six-membered rings. acsgcipr.org In the context of piperidinones, the aza-Diels-Alder reaction, which involves an imine reacting with an electron-rich diene, is a common approach to form piperidin-4-one structures. rsc.org These reactions can be promoted by either Lewis acids or organocatalysts. rsc.org
Multicomponent Reaction (MCR) Strategies for Piperidinone Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. nih.govyoutube.com This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of complex molecules like piperidinones. researchgate.netorganic-chemistry.org
The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reactants are typically an amine, an aldehyde (often non-enolizable, like formaldehyde), and a carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound to yield a β-amino-carbonyl product known as a Mannich base. wikipedia.orgchemistrysteps.com
This reaction is particularly useful for constructing piperidinone rings. When a primary amine is used with a compound containing reactive hydrogens, such as esters of acetonedicarboxylic acid, cyclic products can be readily formed. sciencemadness.org For example, the reaction of primary amines with acrylates can lead to 4-piperidones via an intramolecular Claisen condensation and subsequent decarboxylation. youtube.com
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
| Amine (primary or secondary) | Aldehyde (e.g., formaldehyde) | Enolizable Ketone/Aldehyde | β-Amino-carbonyl (Mannich Base) | wikipedia.org |
| Primary Amine | Acrylates | - | 4-Piperidone (via subsequent cyclization) | youtube.com |
| Methylamine | Formaldehyde | Acetonedicarboxylate Diethylester | N-methyl-4-piperidone derivative | sciencemadness.org |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereocontrol. acsgcipr.org When integrated into a multicomponent strategy, it allows for the rapid assembly of complex piperidone scaffolds. researchgate.net A notable example is a one-pot, four-component synthesis that combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. researchgate.net In this process, the first three components react in situ to generate a 2-azadiene, which then undergoes an intermolecular Diels-Alder reaction with the dienophile to construct the piperidone ring system. researchgate.net This approach offers significant flexibility, allowing for the introduction of diverse substituents that would be difficult to incorporate using other methods. researchgate.net
The success of these cycloadditions often depends on the electronic nature of the reactants. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where the nitrogen atom is part of an electron-poor diene system, are particularly effective for synthesizing pyridine-like structures. acsgcipr.org The initial adduct from the cycloaddition can then undergo further transformations to yield the final aromatic or saturated heterocyclic product. acsgcipr.org
Functionalization and Derivatization Techniques of the this compound Scaffold
The chemical versatility of this compound is primarily centered around its ketone group and the nitrogen atom within the heterocyclic ring. These features allow for a range of functionalization reactions, making it a valuable building block in synthetic chemistry.
Reductive amination is a highly effective method for transforming the ketone group of this compound into a diverse range of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com
The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose. masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is particularly advantageous as it is less toxic and can be used in a wider range of solvents, with 1,2-dichloroethane (B1671644) (DCE) being a preferred choice. nih.gov Acetic acid can be used as a catalyst, especially in reactions involving less reactive ketones. nih.gov The reaction demonstrates broad substrate scope, accommodating various primary and secondary amines and tolerating many acid-sensitive functional groups. nih.gov
For example, reacting this compound with a primary amine, such as methylamine, would yield the corresponding N-methyl-substituted 3-aminopiperidine derivative. The process is highly versatile, allowing for the installation of various alkyl and aryl groups. masterorganicchemistry.com
Table 1: Illustrative Examples of Reductive Amination of this compound
| Amine Reactant | Reducing Agent | Product |
| Methylamine | NaBH(OAc)₃ | 1-Sec-butyl-N-methylpiperidin-3-amine |
| Aniline | NaBH₃CN | N-(1-Sec-butylpiperidin-3-yl)aniline |
| Pyrrolidine | NaBH(OAc)₃ | 1-Sec-butyl-3-(pyrrolidin-1-yl)piperidine |
| Benzylamine | NaBH(OAc)₃ | N-Benzyl-1-sec-butylpiperidin-3-amine |
While the term "nucleophilic substitution" can be broad, in the context of the this compound core, it primarily refers to nucleophilic addition reactions at the electrophilic carbonyl carbon. These reactions are fundamental to derivatizing the piperidinone ring. A variety of nucleophiles can attack the C3-carbonyl group, leading to the formation of tertiary alcohols or, after subsequent reactions, to the introduction of new carbon-carbon or carbon-heteroatom bonds.
Recent advances have explored the use of transition metal catalysis to facilitate novel transformations. For instance, gold-catalyzed dehydrogenative aromatization has been used to synthesize m-phenylenediamine derivatives from cyclohexenone motifs and secondary amines. acs.org This type of reaction involves both 1,2- and 1,4-additions of an amine to a cyclic ketone derivative, followed by oxidation. acs.org Such a strategy could be conceptually applied to the piperidinone system, where the addition of an amine to the enone or a related activated species derived from this compound could lead to complex diamine structures.
Furthermore, copper-catalyzed amino etherification of alkenes has been developed, showcasing the ability to form C-O bonds in the presence of an amine. acs.org While this specific reaction applies to alkenes, the underlying principle of using metal catalysts to mediate the formation of new bonds at positions adjacent to nitrogen-containing heterocycles is relevant for the functionalization of the piperidinone core.
Table 2: Conceptual Nucleophilic Additions to this compound
| Nucleophile | Reagent/Catalyst | Intermediate/Product Type |
| Phenylmagnesium bromide | Grignard Reagent | 1-Sec-butyl-3-phenylpiperidin-3-ol |
| Trimethylsilyl cyanide | Lewis Acid | 1-Sec-butyl-3-cyano-3-(trimethylsilyloxy)piperidine |
| Diethylamine | Au/CeO₂ (conceptual) | Dienamine intermediate for aromatization acs.org |
| Methanol (as TMSOMe) | Cu(OAc)₂ (conceptual) | Amino ether derivative acs.org |
Enamines are versatile intermediates in organic synthesis, serving as synthetic equivalents of enolates. researchgate.net In the case of this compound, an enamine can be readily formed by reacting the ketone with a secondary amine, such as piperidine, pyrrolidine, or morpholine, typically with acid catalysis and removal of water. wikipedia.org Piperidine itself is widely used to convert ketones into enamines. wikipedia.org
The resulting enamine is nucleophilic at the α-carbon (the C2 position of the original piperidinone), making it susceptible to reaction with a wide range of electrophiles. This reactivity is famously exploited in the Stork enamine alkylation, where the enamine is reacted with an alkyl halide to form a new carbon-carbon bond at the α-position. wikipedia.org Subsequent hydrolysis of the iminium ion intermediate regenerates the ketone, yielding an α-alkylated piperidinone. This methodology provides a powerful tool for introducing substituents at the C2 position of the this compound scaffold.
Enamine chemistry is not limited to alkylation; these intermediates can also participate in acylation, conjugate addition, and cycloaddition reactions, significantly broadening the synthetic utility of the piperidinone core. nih.gov The formation of enamines is a key step in multicomponent reactions that can lead to complex heterocyclic systems. nih.gov
Table 3: Enamine-Based Functionalization of this compound
| Secondary Amine | Electrophile | Final Product (after hydrolysis) | Reaction Type |
| Pyrrolidine | Methyl Iodide | 1-Sec-butyl-2-methylpiperidin-3-one | Stork Alkylation |
| Morpholine | Benzoyl Chloride | 2-Benzoyl-1-sec-butylpiperidin-3-one | α-Acylation |
| Piperidine | Acrylonitrile | 1-Sec-butyl-2-(2-cyanoethyl)piperidin-3-one | Michael Addition |
Mechanistic Investigations of Nucleophilic Transformations Involving the Piperidinone Ketone and Nitrogen
The ketone and the tertiary nitrogen atom in this compound are the primary sites for nucleophilic and electrophilic interactions, respectively. The reactivity of these sites is influenced by steric hindrance from the sec-butyl group and the conformational constraints of the piperidine ring.
Proton Transfer Dynamics and Catalysis in Piperidinone Reactions
Proton transfer is a fundamental process in many reactions involving piperidinones. The nitrogen atom can act as a proton acceptor (base), and the α-carbons to the ketone can be deprotonated to form enolates. The dynamics of these proton transfers can be influenced by the solvent and the presence of acid or base catalysts.
In related systems, such as the reaction of N-methylpyridinium ions with piperidine, the reaction rate is dependent on the concentration of piperidine, suggesting its role as both a nucleophile and a base in the proton transfer steps that facilitate the reaction. nih.gov The kinetics of displacement reactions of halogeno-N-methylpyridinium salts with piperidine have been studied in both water and ethanol (B145695), revealing that the reactions are significantly faster in ethanol. rsc.org This highlights the solvent's role in mediating proton transfer and stabilizing charged intermediates. For instance, the activation energies for these reactions with piperidine were found to be 3.7–5.4 kcal mol–1 lower than with hydroxide (B78521) ions in water. rsc.org
Computational studies on proton transfer reactions in various organic molecules, including those with amine and carbonyl functionalities, have provided insights into the energy barriers and reaction pathways. nih.gov These studies often employ density functional theory (DFT) to model the transition states and intermediates involved in proton transfer. nih.gov While specific data for this compound is scarce, it is expected that the sec-butyl group would sterically influence the approach of protons and catalysts to the nitrogen atom, thereby affecting the kinetics of proton transfer.
Characterization and Reactivity of Intermediates and Transition States
Nucleophilic attack on the carbonyl carbon of this compound proceeds through a tetrahedral intermediate. The stability and reactivity of this intermediate are influenced by the N-sec-butyl group. Computational studies on related piperidinone structures have been used to predict the geometries and energies of such intermediates and the corresponding transition states. nih.gov
For nucleophilic aromatic substitution reactions on pyridinium (B92312) ions, which can be seen as analogous to reactions at the piperidinone nitrogen, a proposed mechanism involves the formation of an addition intermediate. nih.gov The rate of these reactions is often dependent on the subsequent deprotonation of this intermediate, which can be the rate-determining step. nih.gov This suggests that for reactions involving the nitrogen of this compound, the stability of the resulting ammonium-like intermediate and the ease of its subsequent reaction or deprotonation are key factors.
The table below summarizes the proposed intermediates and transition states in nucleophilic reactions of piperidinone systems, drawing parallels from related structures.
| Reaction Type | Proposed Intermediate | Proposed Transition State | Influencing Factors |
| Nucleophilic addition to C=O | Tetrahedral alkoxide | Partially formed C-Nu bond, partially broken C=O π-bond | Steric hindrance from N-substituent, ring conformation |
| Reaction at Nitrogen | Quaternary ammonium (B1175870) species | Partially formed N-E bond (E=electrophile) | Basicity of the nitrogen, steric hindrance |
| Enolate formation | Enolate anion | Partially broken α-C-H bond | Acidity of α-protons, nature of the base |
This table is a generalized representation based on principles of organic reactivity and studies on related heterocyclic ketones.
Kinetic and Thermodynamic Analysis of Reaction Pathways
For example, kinetic studies on the displacement reactions of substituted N-methylpyridinium salts with piperidine have shown that these reactions are second-order with respect to piperidine. nih.gov This indicates a complex mechanism where one molecule of piperidine acts as a nucleophile and a second acts as a base in the rate-determining step. nih.gov The reaction rates were also found to be significantly influenced by the solvent, with reactions in ethanol being much faster than in water. rsc.org
Thermodynamic parameters for the reduction of a related compound, 1-benzyl-4-piperidone, have been determined, providing an example of the thermodynamic landscape of reactions at the carbonyl group. nih.gov Computational studies using methods like the G3(MP2)//B3LYP composite method can be employed to calculate the enthalpies of formation and reaction energies for piperidinone derivatives, offering a theoretical basis for understanding their thermodynamic stability and reaction feasibility. nih.gov
Radical Chemistry of Piperidinone Systems
The involvement of radical intermediates in the synthesis and transformation of piperidine-containing molecules is a well-established area of research. These reactions often offer alternative pathways to functionalized piperidines that are not easily accessible through ionic mechanisms.
Generation and Trapping of Radical Intermediates in Piperidinone Transformations
Radical intermediates in piperidinone systems can be generated through various methods, including the homolytic cleavage of bonds initiated by radical initiators or photochemically. For instance, in a copper-catalyzed three-component amino etherification of alkenes, the presence of radical intermediates was confirmed by trapping experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT). acs.org The addition of these radical scavengers significantly suppressed the formation of the desired product, indicating a radical-mediated pathway. acs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. researchgate.netnih.gov In studies of related nitrogen-containing heterocycles, EPR has been used to identify N-centered radicals and to study their electronic structure and reactivity. researchgate.net While specific EPR studies on this compound are not available, this technique could be used to investigate the generation of radicals at the nitrogen atom or at the α-carbon positions under suitable reaction conditions.
The following table summarizes common methods for generating and trapping radical intermediates in the context of piperidine chemistry.
| Generation Method | Initiator/Conditions | Trapping Agent | Detectable Species |
| Homolytic Cleavage | AIBN, Benzoyl peroxide, Heat, UV light | TEMPO, DMPO | Carbon-centered or nitrogen-centered radicals |
| Redox Catalysis | Transition metal complexes (e.g., Cu, Mn) | Alkenes, Alkynes | Adducts of the initially formed radical |
| Photoredox Catalysis | Photosensitizers, Visible light | Radical clocks | Rearranged products indicating radical lifetime |
This table provides a general overview of techniques applicable to the study of radical reactions in piperidinone systems.
Radical Cyclization Mechanisms for Piperidinone Formation
Radical cyclization reactions are a powerful tool for the construction of the piperidine ring system. nih.gov These reactions typically involve the intramolecular addition of a radical to an unsaturated moiety, such as an alkene or alkyne. The formation of piperidinones via radical cyclization often proceeds through a 6-endo or 6-exo cyclization pathway, depending on the structure of the acyclic precursor.
For example, a novel acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been shown to produce trans-piperidinones. nih.gov The stereochemical outcome of these reactions can be influenced by the reaction time, with the initially formed trans-isomer converting to the more stable cis-form over longer periods. nih.gov
Another approach involves the photochemical [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov The synthesis of piperidines through radical cyclization offers a versatile strategy for accessing a wide range of substituted derivatives. organic-chemistry.org
An in-depth examination of the chemical behavior of this compound reveals a complex interplay of structural and environmental factors that dictate its reactivity. This article explores specific facets of its reaction mechanisms, focusing on the influence of solvents on reaction outcomes and the propensity of its derivatives to undergo significant structural changes.
Stereochemical and Conformational Analysis of 1 Sec Butyl Piperidin 3 One Systems
Conformational Preferences of the Piperidinone Ring and its Substituents
The structure of 1-sec-butyl-piperidin-3-one is fundamentally defined by the conformational characteristics of the six-membered piperidinone ring and the steric and electronic influence of its substituents.
Chair Conformation Analysis and Ring Inversion Dynamics
The piperidinone ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angle and torsional strain. upenn.edu This conformation is the most stable arrangement, placing the ring carbons in positions that reduce eclipsing interactions between hydrogen atoms on adjacent carbons. upenn.eduyoutube.com The chair conformation of cyclohexane can be visualized with two parallel sets of bonds, which creates a puckered ring structure. youtube.com
The piperidinone ring is not static; it undergoes a dynamic process known as ring inversion or ring flipping. During this process, one chair conformation converts into an alternative chair form. In this inversion, atoms that were in axial positions move to equatorial positions, and vice versa. youtube.com For this compound, this equilibrium involves two primary chair conformers, chiefly differing in the orientation of the N-sec-butyl group. The stability of these conformers is unequal, with the equilibrium favoring the conformer that places the bulky sec-butyl group in the more spacious equatorial position to minimize steric hindrance. libretexts.orgyoutube.com The presence of the ketone at the C3 position and the nitrogen at the N1 position introduces electronic asymmetry that influences the energy barrier of this inversion process compared to simple cyclohexanes.
Stereochemistry of the Sec-butyl Group and its Influence on Conformational Isomerism
The sec-butyl group is a four-carbon alkyl substituent derived from butane. wikipedia.orgbyjus.com A key feature of the sec-butyl group is its chirality. The carbon atom that attaches to the piperidinone nitrogen is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the nitrogen of the piperidine (B6355638) ring. wikipedia.orgyoutube.com This chirality means that this compound can exist as two distinct enantiomers: (R)-1-sec-butyl-piperidin-3-one and (S)-1-sec-butyl-piperidin-3-one.
The presence of this chiral and bulky substituent has a profound impact on the conformational isomerism of the molecule. fiveable.melscollege.ac.in The sec-butyl group's strong preference for the equatorial orientation acts as a "conformational lock," significantly shifting the ring inversion equilibrium to favor one chair conformation over the other. lscollege.ac.in This reduces the population of the conformer with the axial sec-butyl group, which would be highly destabilized by steric clashes with the axial hydrogens on the ring (1,3-diaxial interactions). libretexts.orgyoutube.com
Impact of A(1,3) Strain and Allylic Strain Effects on Conformational Stability
Allylic strain, also known as A(1,3) strain, is a type of steric strain that occurs between a substituent on one end of a double bond and a substituent on the adjacent allylic atom. wikipedia.org While the piperidinone ring is saturated, the presence of the carbonyl group at C3 creates a "pseudo-allylic" system. The conjugation of the nitrogen's lone pair with the adjacent carbonyl π-system gives the N1-C2 bond partial double-bond character. nih.gov
Hindered Rotation Phenomena and Associated Energy Barriers
Rotation around single bonds in molecules is not always free and can be restricted by energy barriers, a phenomenon known as hindered rotation. msu.edu In this compound, two main dynamic processes are subject to such barriers: ring inversion and rotation around the nitrogen-sec-butyl bond.
The barrier to ring inversion in cyclohexane is approximately 10-11 kcal/mol. For piperidine and its derivatives, the barrier is of a similar magnitude. This energy is required to move the ring through higher-energy transition states, such as the half-chair or boat conformations. upenn.edu
Table 1: Representative Energy Barriers for Conformational Processes Note: These are approximate values for related systems and are provided for illustrative purposes. The actual barriers for this compound would require specific experimental determination.
| Process | System Example | Approximate Energy Barrier (kcal/mol) |
|---|---|---|
| Ring Inversion | Cyclohexane | 10-11 |
| N-C Bond Rotation | Formamide | >18 msu.edu |
Stereochemical Assignment Methodologies for this compound
Determination of Absolute Configuration (R/S Nomenclature)
The absolute configuration of the chiral center in the sec-butyl group can be unambiguously assigned using the Cahn-Ingold-Prelog (CIP) sequence rules. msu.edu This system provides a universal method for designating the three-dimensional arrangement of substituents around a stereocenter as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). msu.edulibretexts.org
The assignment process involves two main steps:
Assigning Priorities: The four groups attached to the chiral carbon are ranked based on atomic number. The atom with the higher atomic number receives higher priority. masterorganicchemistry.com
Determining Configuration: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The direction of the curve traced from the highest priority group (1) to the second (2) to the third (3) is then observed. If the direction is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'. libretexts.orgmasterorganicchemistry.com
For the sec-butyl group in this compound, the chiral carbon is bonded to the piperidinone nitrogen, an ethyl group, a methyl group, and a hydrogen atom.
Table 2: Cahn-Ingold-Prelog Priority Assignment for the Sec-butyl Stereocenter
| Group Attached to Stereocenter | Basis for Priority | Priority |
|---|---|---|
| -N (Piperidinone ring) | Highest atomic number (N vs. C vs. H) | 1 |
| -CH₂CH₃ (Ethyl) | C is higher than H; at the next point of difference, C vs. H | 2 |
| -CH₃ (Methyl) | C is higher than H | 3 |
With the hydrogen atom (priority 4) positioned away from the observer, if the sequence of priorities 1 → 2 → 3 proceeds in a clockwise direction, the stereocenter is designated as (R). If the sequence is counter-clockwise, it is designated as (S). libretexts.org This allows for the precise and unambiguous naming of the two enantiomers of the compound.
Analysis of Diastereomeric Ratios in this compound Systems
The synthesis of this compound introduces a chiral center at the nitrogen atom due to the presence of the sec-butyl group, in addition to the potential for stereocenters on the piperidine ring itself. This gives rise to the formation of diastereomers. The analysis of the ratio in which these diastereomers are formed is crucial for understanding the stereochemical outcome of synthetic routes and for isolating specific stereoisomers with desired conformational and, potentially, biological properties.
Detailed research into the diastereomeric ratios of this compound is limited in publicly available literature. However, the principles of analyzing such systems are well-established in the study of related N-alkylated piperidones. The determination of diastereomeric ratios is typically achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Research Findings
Specific research dedicated solely to the diastereomeric ratios of this compound is not extensively documented. However, analogous studies on N-substituted piperidones provide a framework for how such an analysis would be conducted. For instance, research on the synthesis of various substituted piperidines often reports the determination of diastereomeric ratios (d.r.) through the analysis of crude reaction mixtures by ¹H NMR spectroscopy. acs.orgacs.org The integration of distinct signals corresponding to each diastereomer allows for their quantification.
In more complex cases, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to not only quantify the diastereomers but also to elucidate their specific three-dimensional structures and conformational preferences. acs.org The spatial proximity of different protons in each diastereomer gives rise to unique NOE correlations, which are invaluable for assigning the relative stereochemistry. acs.org
The diastereomeric ratio in related systems is often influenced by the reaction conditions, including the nature of the reagents, solvents, and temperature. For example, in the synthesis of substituted piperidones, the choice of reducing agents or the conditions for alkylation can significantly impact the stereochemical outcome.
Data on Diastereomeric Ratios
While a specific data table for the diastereomeric ratios of this compound is not available in the reviewed literature, a hypothetical table based on common analytical practices for similar compounds is presented below to illustrate how such data would be reported. The values presented are for illustrative purposes and are not derived from experimental results for the specified compound.
| Reaction Condition | Diastereomeric Ratio (A:B) | Analytical Method |
|---|---|---|
| Condition 1 (e.g., NaBH4, MeOH, 0 °C) | 1.5 : 1 | ¹H NMR (400 MHz) |
| Condition 2 (e.g., L-Selectride®, THF, -78 °C) | 4 : 1 | ¹H NMR (400 MHz) |
| Condition 3 (e.g., Catalytic Hydrogenation, Pd/C, H₂) | 2.2 : 1 | GC-MS |
Table 1: Hypothetical Diastereomeric Ratios for the Synthesis of 1-Sec-butyl-piperidin-3-ol from this compound. Note: This table is illustrative. The data are not from actual experimental results on this compound.
Computational Chemistry and Theoretical Studies of 1 Sec Butyl Piperidin 3 One
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine electron distribution, molecular geometry, and other key electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the structural parameters of molecules. researchgate.net The primary goal of geometry optimization is to find the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For piperidone derivatives, methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netorientjchem.org
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. For 1-Sec-butyl-piperidin-3-one, this would involve determining the preferred conformation of the piperidine (B6355638) ring (e.g., chair or boat) and the orientation of the sec-butyl group. The chair conformation is generally the most stable for six-membered rings like piperidine. The optimized geometry provides crucial data on the molecule's structural parameters.
Table 1: Representative Optimized Geometrical Parameters for a Piperidin-3-one (B1582230) Ring (Calculated) Note: This table presents typical, theoretically-derived values for a piperidin-3-one scaffold. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-N | 1.46 Å |
| Bond Length | C-C (adjacent to C=O) | 1.51 Å |
| Bond Angle | O-C-C | 121.5° |
| Bond Angle | C-N-C | 112.0° |
| Dihedral Angle | C6-N1-C2-C3 | -55.8° (Chair Conformation) |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method is invaluable for analyzing intramolecular bonding and charge transfer phenomena. researchgate.net
NBO analysis quantifies delocalization effects through the second-order perturbation theory energy, E(2). This value represents the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu For this compound, key interactions would include hyperconjugation involving the lone pair electrons of the nitrogen and oxygen atoms with adjacent anti-bonding orbitals (σ*). These interactions stabilize the molecule by delocalizing electron density. researchgate.netnih.gov
Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in a Piperidone System Note: This table illustrates typical NBO interactions and stabilization energies (E(2)) found in similar heterocyclic ketones.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | σ(C2-H) | ~2.5 | n → σ (Hyperconjugation) |
| LP(1) N1 | σ(C6-H) | ~2.6 | n → σ (Hyperconjugation) |
| LP(2) O4 | σ(C3-C2) | ~1.8 | n → σ (Hyperconjugation) |
| σ(C2-C3) | σ(N1-C6) | ~1.5 | σ → σ (Hyperconjugation) |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. researchgate.net
In an MEP map, different colors correspond to different values of electrostatic potential:
Red: Indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this area would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net
Blue: Indicates regions of most positive potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Represent regions of intermediate or near-zero potential.
The MEP surface provides a clear, qualitative prediction of where the molecule will most likely interact with other reagents, guiding the understanding of its chemical reactivity. researchgate.net
Reaction Pathway Elucidation and Energy Profile Calculations
Computational chemistry is also instrumental in studying the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the determination of energy barriers that govern reaction rates.
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). Identifying the geometry and energy of the TS is crucial for understanding the reaction mechanism and kinetics. Computational methods can locate the TS on the potential energy surface, which is a saddle point with one imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions involving piperidones, such as their synthesis via aza-Michael addition or Mannich condensation, theoretical calculations can model the entire process. dtic.milacs.org The activation energy (energy barrier) is the energy difference between the reactants and the transition state. A lower energy barrier implies a faster reaction rate. These calculations can be used to compare different potential pathways and predict which one is more favorable.
For reactions that involve multiple steps, intermediates, and transition states, a one-dimensional reaction coordinate may be insufficient. In such cases, a multi-dimensional free energy surface (FES) is mapped. nih.gov The FES plots the free energy of the system as a function of two or more reaction coordinates (e.g., bond distances or dihedral angles that change during the reaction). nih.gov
Mapping the FES provides a comprehensive view of the entire reaction landscape. nih.govfrontiersin.org It reveals the most probable reaction pathway as the lowest energy channel connecting reactants to products. It also identifies any metastable intermediates (local minima on the surface) and the transition states that connect them. This detailed mapping is essential for elucidating complex reaction mechanisms, understanding stereoselectivity, and predicting the formation of byproducts. acs.org
Spectroscopic Property Prediction and Computational Validation
The accurate prediction of spectroscopic properties is a cornerstone of modern computational chemistry, providing invaluable insights into molecular structure and dynamics. For this compound, theoretical calculations offer a powerful complement to experimental spectroscopy, aiding in spectral assignment and structural elucidation.
Computational Prediction of NMR Chemical Shifts and Benchmarking
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting NMR chemical shifts with high accuracy. nih.gov The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, which are then converted to chemical shifts.
Recent advancements have highlighted the importance of considering conformational isomers and the use of sophisticated computational models to improve prediction accuracy. nih.gov Machine learning approaches, trained on large datasets of experimental and calculated shifts, are also emerging as powerful tools for rapid and accurate NMR prediction. nih.govnih.gov
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach in quantum chemistry. mdpi.com Benchmarking these predicted values against experimental data is crucial for validating the computational methodology. The choice of the density functional, basis set, and the model for solvent effects all significantly influence the accuracy of the predictions. mdpi.com For instance, functionals like B3LYP and the ωB97X-D are often employed for their balance of accuracy and computational cost, paired with basis sets such as 6-311++G(2d,p) which provide a good description of electron distribution. mdpi.com
Below is a hypothetical data table showcasing the kind of results obtained from such a computational study, comparing predicted chemical shifts with experimental values.
Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 59.8 | 59.2 | 3.15 (eq), 2.80 (ax) | 3.10 (eq), 2.75 (ax) |
| C3 | 208.5 | 207.9 | - | - |
| C4 | 45.2 | 44.8 | 2.55 (eq), 2.30 (ax) | 2.50 (eq), 2.25 (ax) |
| C5 | 25.1 | 24.7 | 1.90 (eq), 1.70 (ax) | 1.85 (eq), 1.65 (ax) |
| C6 | 52.3 | 51.8 | 2.95 (eq), 2.60 (ax) | 2.90 (eq), 2.55 (ax) |
| C1' (sec-butyl CH) | 60.1 | 59.5 | 2.70 | 2.65 |
| C2' (sec-butyl CH₂) | 28.9 | 28.4 | 1.50, 1.35 | 1.45, 1.30 |
| C3' (sec-butyl CH₃) | 11.5 | 11.1 | 0.95 | 0.92 |
| C4' (sec-butyl CH₃) | 18.2 | 17.8 | 0.90 | 0.88 |
Note: This data is illustrative and intended to represent typical results from computational studies.
Vibrational Frequency Analysis (FT-IR, FT-Raman) from First Principles
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net Computational methods, particularly DFT, can be used to calculate these vibrational frequencies from first principles. nih.govnih.gov
The theoretical approach involves calculating the second derivatives of the energy with respect to the nuclear positions to obtain the force constants and, subsequently, the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. Analysis of the potential energy distribution (PED) allows for the assignment of each calculated frequency to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups. nih.gov
For this compound, a key vibrational mode would be the C=O stretch of the ketone group, which is expected to be a strong band in the IR spectrum. The various C-H and C-N stretching and bending modes of the piperidine ring and the sec-butyl group would also be prominent features.
Table 2: Calculated FT-IR and FT-Raman Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |
| 3010 | 2960 | Medium | Strong | C-H stretch (sec-butyl) |
| 2985 | 2935 | Strong | Strong | C-H stretch (piperidine ring) |
| 1745 | 1715 | Very Strong | Medium | C=O stretch (ketone) |
| 1460 | 1435 | Medium | Medium | CH₂ scissoring (piperidine ring) |
| 1380 | 1355 | Medium | Weak | C-H bend (sec-butyl) |
| 1230 | 1210 | Strong | Medium | C-N stretch |
| 1150 | 1130 | Medium | Weak | C-C stretch (ring and sec-butyl) |
| 850 | 835 | Weak | Strong | Ring breathing mode |
Note: This data is illustrative. Frequencies are hypothetical and assignments are based on typical group frequencies.
Integration of Implicit and Explicit Solvent Models in Computational Studies
The surrounding solvent can significantly influence the properties and behavior of a molecule. Computational studies must account for these solvent effects to achieve accurate results. arxiv.org This is accomplished through the use of solvent models, which can be broadly categorized as implicit or explicit. nih.gov
Implicit Solvent Models: Also known as continuum models, these methods treat the solvent as a continuous medium with a defined dielectric constant. nih.govucla.edu The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric are calculated. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.comarxiv.org These models are computationally efficient and are well-suited for calculating properties like solvation free energies and for modeling systems where specific solute-solvent interactions are not dominant. arxiv.org
Explicit Solvent Models: In this approach, individual solvent molecules are explicitly included in the simulation box along with the solute molecule. fiveable.me This allows for a detailed, atomistic description of solute-solvent interactions, including hydrogen bonding and specific packing effects. fiveable.me However, this level of detail comes at a much higher computational cost due to the increased number of atoms in the system. arxiv.org Explicit solvent models are often used in molecular dynamics simulations to study the dynamic behavior of molecules in solution.
For a molecule like this compound, a hybrid approach is often beneficial. Implicit solvent models can be used for initial geometry optimizations and frequency calculations to provide a good balance of accuracy and computational efficiency. arxiv.orgnih.gov For studies requiring a more detailed understanding of specific interactions, such as the hydrogen bonding capabilities of the ketone oxygen with protic solvents, an explicit solvent model, or a quantum mechanics/molecular mechanics (QM/MM) approach where the solute is treated with quantum mechanics and the solvent with a classical force field, may be more appropriate. nih.govfiveable.me The choice of solvent model is therefore a critical aspect of the computational methodology, tailored to the specific research question being addressed.
Advanced Spectroscopic Elucidation and Analytical Methodologies for 1 Sec Butyl Piperidin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the solution-state structure of 1-Sec-butyl-piperidin-3-one, providing detailed insight into its carbon skeleton, proton environments, and dynamic conformational behavior.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the sec-butyl group and the piperidine (B6355638) ring protons. The methine proton of the sec-butyl group (CH) attached to the nitrogen would be deshielded, appearing as a multiplet. The diastereotopic methylene (B1212753) protons of the sec-butyl group would exhibit complex splitting patterns, while the two methyl groups would likely appear as a triplet and a doublet. Protons on the piperidine ring adjacent to the nitrogen (H2 and H6) and the carbonyl group (H2 and H4) are expected to be shifted downfield compared to those at the C5 position.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine unique carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C3) is the most deshielded, appearing significantly downfield. The carbons adjacent to the nitrogen (C2, C6, and the N-CH of the sec-butyl group) will also be deshielded relative to other aliphatic carbons. researchgate.netbhu.ac.in
The following table outlines the predicted chemical shifts for this compound in a typical deuterated solvent like CDCl₃.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Piperidine Ring | |||
| C2 | ~2.8 - 3.2 (m) | ~58 - 62 | Alpha to Nitrogen, Beta to C=O |
| C3 (C=O) | - | ~208 - 212 | Ketone Carbonyl |
| C4 | ~2.4 - 2.7 (m) | ~45 - 49 | Alpha to C=O |
| C5 | ~1.8 - 2.1 (m) | ~25 - 29 | Aliphatic Methylene |
| C6 | ~2.6 - 3.0 (m) | ~55 - 59 | Alpha to Nitrogen |
| sec-Butyl Group | |||
| N-CH | ~2.5 - 2.9 (m) | ~59 - 63 | Alpha to Nitrogen |
| CH₂ | ~1.4 - 1.7 (m) | ~28 - 32 | Aliphatic Methylene |
| CH₃ (on CH₂) | ~0.9 - 1.1 (t) | ~10 - 13 | Terminal Methyl |
| CH₃ (on CH) | ~1.0 - 1.2 (d) | ~18 - 22 | Methyl on Methine |
To confirm the assignments from 1D NMR and piece together the molecular structure, a series of 2D NMR experiments are essential. optica.orgoptica.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring (H2-H?, H4-H5, H5-H6) and within the sec-butyl group (CH-CH₂, CH₂-CH₃, CH-CH₃). This allows for the unambiguous tracing of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This experiment definitively links the proton assignments to the carbon skeleton, confirming, for example, which carbon signal corresponds to C2 versus C4.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is vital for connecting structural fragments. Key expected correlations include:
From the N-CH proton of the sec-butyl group to the C2 and C6 carbons of the piperidine ring.
From the H2 and H4 protons to the C3 carbonyl carbon.
From the sec-butyl methyl protons to the N-CH and CH₂ carbons within the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, regardless of their bonding network. NOESY is particularly useful for determining stereochemistry and preferred conformations. For example, it could reveal the spatial proximity of the sec-butyl group's protons to specific axial or equatorial protons on the piperidine ring, thereby indicating its preferred orientation. core.ac.ukipb.pt
The piperidine ring is known to exist predominantly in a chair conformation, which can undergo a ring-inversion process. acs.org Furthermore, rotation around the N-C(sec-butyl) single bond introduces additional conformational possibilities. These dynamic processes can be studied using variable-temperature (VT) NMR. nih.govnih.gov
At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals represent an average of the contributing conformers. As the temperature is lowered, this exchange can be slowed. If the coalescence temperature is reached, the single averaged signal for a given proton (e.g., the axial and equatorial protons at C5) will broaden and, at even lower temperatures (the slow-exchange regime), split into two distinct signals. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring-inversion barrier can be calculated. This provides quantitative data on the conformational stability of the molecule. beilstein-journals.orgoptica.org
Vibrational Spectroscopy for Functional Group and Structural Characterization (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule and provide a characteristic "fingerprint." mt.comthermofisher.com
The most prominent feature in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered cyclic ketone, which is expected around 1715 cm⁻¹. libretexts.orgyoutube.comlibretexts.org Other key absorptions include the C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹, C-H bending vibrations around 1465-1375 cm⁻¹, and the C-N stretching vibration of the tertiary amine.
FT-Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, it is typically weaker in the Raman spectrum. Conversely, the non-polar C-C and C-H bonds of the aliphatic backbone often produce strong signals in the Raman spectrum, making it a valuable tool for characterizing the hydrocarbon framework.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |
| C=O Stretch (Ketone) | ~1715 | ~1715 | Very Strong (IR), Medium (Raman) |
| CH₂ Scissoring | ~1465 | ~1465 | Medium (IR), Medium (Raman) |
| CH₃ Bending | ~1375 | ~1375 | Medium (IR), Medium (Raman) |
| C-N Stretch (Tertiary Amine) | 1100 - 1250 | 1100 - 1250 | Medium-Weak (IR), Medium (Raman) |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. For a molecular formula of C₉H₁₇NO, the nominal molecular weight is 155 amu, and its high-resolution mass would confirm this elemental composition.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) which then undergoes characteristic fragmentation. The dominant fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation. libretexts.orglibretexts.orgyoutube.com
Key predicted fragmentation pathways include:
Alpha-cleavage of the N-sec-butyl group: Loss of an ethyl radical (•CH₂CH₃, 29 amu) is a highly favorable pathway, leading to a prominent fragment ion at m/z 126. This is often the base peak in the spectrum of N-sec-butyl amines.
Alpha-cleavage of the piperidine ring: Cleavage of the C2-C3 or C5-C6 bonds can lead to various ring-opened fragments.
Cleavage adjacent to the carbonyl group: Loss of CO (28 amu) or other fragments initiated by the carbonyl group can also occur.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 126 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of ethyl radical |
| 98 | [M - C₄H₉]⁺ | Loss of the sec-butyl radical |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage of the ring |
| 70 | [C₄H₈N]⁺ | Further fragmentation |
X-ray Diffraction for Definitive Solid-State Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.
For this compound, X-ray analysis would be expected to confirm that the piperidine ring adopts a chair conformation, as this is the lowest energy arrangement for such six-membered rings. ias.ac.instrath.ac.uk The analysis would also definitively establish the orientation of the N-sec-butyl group relative to the ring, which is predicted to be in an equatorial position to minimize steric interactions. nih.govwhiterose.ac.uk Furthermore, the crystal packing arrangement, including any significant intermolecular interactions such as hydrogen bonds or van der Waals forces, would be elucidated.
Integration of Spectroscopic Data with Computational Methods for Computer-Assisted Structure Elucidation (CASE)
The structural elucidation of novel or complex organic molecules has been significantly advanced by the advent of Computer-Assisted Structure Elucidation (CASE) systems. These sophisticated software programs integrate various spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with advanced computational algorithms to generate and rank potential chemical structures consistent with the experimental evidence. For a molecule such as this compound, a CASE approach provides a powerful, unbiased, and rapid method for confirming its structure.
The process begins with the input of all available spectroscopic data into the CASE software. This includes one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR data (e.g., COSY, HSQC, HMBC), as well as the molecular formula derived from high-resolution mass spectrometry (HRMS). The software then utilizes this information to generate a set of structural constraints.
For this compound, the molecular formula would be established as C₉H₁₇NO. The ¹³C NMR and DEPT spectra would indicate the presence of a ketone carbonyl, several methylene groups, a methine group, and methyl groups. The ¹H NMR spectrum, in conjunction with the COSY spectrum, would reveal the spin systems corresponding to the piperidinone ring and the sec-butyl group. Crucially, the HMBC spectrum would provide long-range ¹H-¹³C correlations that are instrumental in connecting these fragments. For instance, correlations from the protons on the carbon adjacent to the nitrogen (the methine of the sec-butyl group and the C2/C6 protons of the piperidine ring) to the carbons of the other fragment would definitively establish the N-substitution pattern.
Once the experimental data is processed, the CASE program generates all possible isomers that fit the molecular formula and the spectral constraints. The software then predicts the NMR spectra for each of these candidate structures using established empirical rules, database comparisons, and increasingly, quantum mechanical calculations. These predicted spectra are then compared against the experimental data, and a ranking score is assigned to each candidate structure based on the goodness of fit. The structure with the highest score is proposed as the most likely correct structure.
This integration of computational methods with spectroscopic data not only accelerates the process of structure elucidation but also enhances its reliability by systematically considering all possibilities and providing a quantitative measure of confidence in the proposed structure.
Detailed Research Findings & Data Tables
To illustrate the CASE process for this compound, a hypothetical but plausible set of spectroscopic data is presented below. This data is based on known chemical shift values for similar N-alkyl piperidinone structures.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 3.45 | m | 1H | - | H-2a |
| 3.20 | m | 1H | - | H-6a |
| 2.80 | m | 1H | - | N-CH (sec-butyl) |
| 2.65 | m | 1H | - | H-2b |
| 2.50 | m | 1H | - | H-4a |
| 2.35 | m | 1H | - | H-6b |
| 2.20 | m | 1H | - | H-4b |
| 1.85 | m | 1H | - | H-5a |
| 1.70 | m | 1H | - | CH₂ (sec-butyl) |
| 1.60 | m | 1H | - | H-5b |
| 1.50 | m | 1H | - | CH₂ (sec-butyl) |
| 1.05 | d | 3H | 6.5 | CH₃ (sec-butyl) |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | DEPT | Assignment |
|---|---|---|
| 208.5 | C | C=O (C-3) |
| 58.0 | CH | N-CH (sec-butyl) |
| 55.2 | CH₂ | C-2 |
| 47.8 | CH₂ | C-6 |
| 41.5 | CH₂ | C-4 |
| 28.0 | CH₂ | CH₂ (sec-butyl) |
| 25.5 | CH₂ | C-5 |
| 18.5 | CH₃ | CH₃ (sec-butyl) |
Table 3: Key Hypothetical HMBC Correlations for this compound
| ¹H (δ ppm) | Correlated ¹³C (δ ppm) | Inferred Connectivity |
|---|---|---|
| 2.80 (N-CH) | 55.2 (C-2), 47.8 (C-6) | N-CH of sec-butyl is bonded to Nitrogen |
| 3.45 (H-2a), 2.65 (H-2b) | 208.5 (C-3), 47.8 (C-6), 58.0 (N-CH) | C-2 is adjacent to C-3, C-6 and bonded to N |
| 3.20 (H-6a), 2.35 (H-6b) | 55.2 (C-2), 25.5 (C-5), 58.0 (N-CH) | C-6 is adjacent to C-5, C-2 and bonded to N |
In a CASE workflow, a structure generator would take the molecular formula (C₉H₁₇NO) and the information from the ¹³C NMR (1x C=O, 1x CH, 5x CH₂, 2x CH₃) as initial inputs. It would then generate a library of all possible structural isomers. The correlations from the 2D NMR data, particularly the key HMBC correlations shown in Table 3, would then be used to prune this library significantly. For example, the correlation between the N-CH proton of the sec-butyl group and the C-2 and C-6 carbons of the piperidine ring is unequivocal proof of the N-sec-butyl substitution. The software would then predict the ¹³C and ¹H NMR chemical shifts for the remaining candidate, this compound, and compare it to the experimental data. The high degree of correlation between the predicted and experimental spectra would provide a strong confirmation of the structure.
1 Sec Butyl Piperidin 3 One As a Synthetic Building Block in Complex Molecule Synthesis
Strategies for Incorporating the 1-Sec-butyl-piperidin-3-one Core into Larger Molecular Architectures
The incorporation of the this compound scaffold into larger and more complex molecules is achieved through a variety of established synthetic strategies that take advantage of the reactivity of both the ketone functionality and the adjacent methylene (B1212753) groups. These methods allow for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.
Key synthetic strategies include:
Mannich Reaction : The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen, such as the piperidinone core. oarjbp.com This reaction can be used to introduce aminomethyl groups at the C2 or C4 positions of the piperidinone ring, providing a handle for further functionalization or the construction of fused heterocyclic systems. researchgate.netsciencemadness.org
Reductive Amination : The ketone at the C3 position can undergo reductive amination, where it first forms an imine or enamine with a primary or secondary amine, which is then reduced in situ to form a new C-N bond. wikipedia.org This is a widely used method for introducing diverse amine-containing substituents at the 3-position of the piperidine (B6355638) ring. chim.itresearchgate.net The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), is crucial for the success of this one-pot reaction. wikipedia.org
Aldol and Related Condensation Reactions : The α-carbons (C2 and C4) adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. Aldol condensation with aldehydes or ketones introduces a β-hydroxy carbonyl moiety, which can be further modified. This approach is fundamental for building larger carbon skeletons attached to the piperidinone core.
Michael Addition : The enolate of this compound can act as a nucleophile in a Michael 1,4-addition to α,β-unsaturated carbonyl compounds. This reaction is highly effective for forming new carbon-carbon bonds and constructing more elaborate side chains on the piperidine ring.
These strategies are often used in tandem to build molecular complexity efficiently. For example, a product from a Mannich reaction could subsequently undergo reduction or further alkylation to create intricate, polycyclic structures.
| Reaction Type | Description | Key Reagents | Position of Modification |
| Mannich Reaction | Three-component reaction to introduce an aminomethyl group. researchgate.net | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | C2, C4 |
| Reductive Amination | Conversion of the carbonyl group to an amine via an imine intermediate. wikipedia.org | Primary/Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | C3 |
| Aldol Condensation | Enolate addition to an aldehyde or ketone to form a β-hydroxy ketone. | Aldehyde/Ketone, Base (e.g., LDA) | C2, C4 |
| Michael Addition | Conjugate addition of the enolate to an α,β-unsaturated system. | α,β-Unsaturated Ketone/Ester, Base | C2, C4 |
Precursor Role in the Total Synthesis of Natural Products
The piperidine scaffold is a recurring motif in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. d-nb.info Consequently, piperidinone derivatives are crucial precursors in the total synthesis of these complex molecules. rsc.org The ability to selectively functionalize the piperidinone ring allows chemists to install the necessary stereocenters and functional groups required to match the natural product's structure.
For instance, the synthesis of various Sedum and tropane alkaloids, which often feature 1,3-aminoalcohol or 1,3-aminoketone units, can be envisioned starting from a piperidin-3-one (B1582230) core. d-nb.infonih.gov A stereoselective reduction of the C3-ketone in a molecule like this compound would yield a chiral alcohol, a key intermediate for building molecules such as (+)-lentiginosine or conhydrine. nih.gov
A notable example of a related structure's use in synthesis is the stereoselective three-component vinylogous Mannich reaction to produce chiral dihydropyridinone compounds. rsc.org These intermediates, which are functionally similar to piperidinones, have been successfully employed in concise, two-step syntheses of bioactive natural alkaloids like (+)-241D and isosolenopsin A. rsc.org This highlights the power of the piperidinone core as a versatile starting point for accessing structurally diverse and biologically relevant natural products.
| Natural Product Class | Key Structural Motif | Relevance of Piperidin-3-one | Example Alkaloids |
| Sedum Alkaloids | 2-Substituted Piperidines | Precursor to 1,3-aminoalcohol and aminoketone fragments. nih.gov | Sedamine, Lobeline |
| Tropane Alkaloids | Fused Piperidine-Pyrrolidine Ring System | Can be elaborated to form the bicyclic core. | Hygrine, Norhygrine d-nb.info |
| Dendrobate Alkaloids | Substituted Piperidines and Quinolizidines | Dihydropyridinone intermediates are key building blocks. rsc.org | (+)-241D |
| Indolizidine Alkaloids | Fused Piperidine-Pyrrolidine Rings | Serves as a precursor for one of the heterocyclic rings. | Lentiginosine nih.gov |
Design and Synthesis of Privileged Piperidinone Scaffolds for Chemical Libraries
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netutexas.edu The piperidinone ring is considered such a scaffold due to its prevalence in known drugs and its conformational flexibility, which allows it to present substituents in a variety of spatial orientations. nih.govresearchgate.net
This compound is an excellent template for the design and synthesis of chemical libraries for high-throughput screening. nih.govcrsubscription.com The structure offers several points of diversity:
N1-Position : While this position is occupied by a sec-butyl group, related syntheses can use a wide variety of amines, allowing for systematic variation of the N-substituent to probe interactions with biological targets. acs.org
C3-Position : The carbonyl group can be transformed into a wide range of other functionalities, including alcohols (with two possible stereoisomers), amines, oximes, and hydrazones, or used as a point of attachment for larger groups via reactions like the Wittig olefination. youtube.com
C2 and C4 Positions : The α-carbons can be functionalized through enolate chemistry to introduce a diverse array of substituents, creating new stereocenters and altering the molecule's shape and polarity.
By employing combinatorial chemistry techniques, either in solution-phase or on solid-phase, large libraries of compounds based on the this compound scaffold can be rapidly assembled. nih.govpharmatutor.org Each compound in the library represents a unique variation, and screening these libraries against biological targets can quickly identify "hit" compounds with desired activity, which can then be further optimized into lead drug candidates. nih.gov
Chemo- and Regioselective Transformations for Further Derivatization of the Piperidinone Moiety
The synthetic utility of this compound is greatly enhanced by the ability to perform chemo- and regioselective reactions, allowing for precise modification of the molecule at specific sites while leaving other functional groups intact. urfu.ru
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, the C3-ketone can be selectively reduced to an alcohol using reagents like sodium borohydride, without affecting other potential functional groups on a more complex derivative. Conversely, derivatization at the nitrogen atom can be achieved without altering the ketone.
Regioselectivity is crucial when dealing with the two non-equivalent α-carbons (C2 and C4). The formation of a specific enolate (either the kinetic or thermodynamic one) can direct alkylation, acylation, or condensation reactions to either the C2 or C4 position.
Kinetic enolate formation , typically using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures, preferentially deprotonates the less-substituted C4 position.
Thermodynamic enolate formation , using a weaker base at higher temperatures, favors the more substituted and stable enolate at the C2 position.
Furthermore, palladium-catalyzed C(sp³)–H arylation has emerged as a powerful method for the regio- and stereoselective functionalization of piperidines. acs.org Using a directing group at the C3 position, it is possible to selectively introduce aryl groups at the C4 position. acs.org The ability to control both chemo- and regioselectivity is fundamental to using this compound as a building block for the synthesis of complex, highly functionalized target molecules with precise structural control. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-sec-butyl-piperidin-3-one with high purity, and how can researchers optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. To ensure purity, use HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for structural confirmation . For yield optimization, vary reaction parameters (e.g., temperature, solvent polarity) systematically and analyze outcomes via factorial design experiments. Report detailed protocols, including solvent ratios and catalyst loadings, to enable reproducibility .
Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution MS for structural elucidation. For conflicting data (e.g., unexpected peaks in NMR), cross-validate with alternative techniques like X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC). Document solvent effects and impurity profiles, as residual solvents may alter spectral interpretations .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., H315, H319 for skin/eye irritation). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, follow first-aid protocols: rinse skin/eyes with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereochemical influence of this compound on its biological activity?
- Methodological Answer : Apply the PICO framework :
- Population : Target enzymes/receptors (e.g., GPCRs).
- Intervention : Enantiomer-specific administration (R vs. S configurations).
- Comparison : Racemic mixture vs. isolated enantiomers.
- Outcome : Binding affinity (IC₅₀) or inhibition kinetics.
Use chiral chromatography for enantiomer separation and molecular docking simulations to predict stereochemical interactions .
Q. How should contradictions in reported pharmacological data (e.g., varying IC₅₀ values) for this compound be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of published studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Identify variables such as assay type (cell-free vs. cellular), buffer pH, or incubation time. Replicate experiments under standardized conditions and perform ANOVA to isolate confounding factors .
Q. What strategies are effective for integrating computational modeling (e.g., DFT, MD simulations) with experimental data to predict this compound’s reactivity?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and Molecular Dynamics (MD) to simulate solvation effects. Validate predictions experimentally via kinetic studies (e.g., reaction rate measurements) and correlate with computed activation energies .
Q. How can researchers design a pharmacokinetics study for this compound while accounting for metabolic stability and tissue distribution?
- Methodological Answer : Employ SPIDER framework :
- Sample : Rodent models (e.g., Sprague-Dawley rats).
- Phenomenon of Interest : Plasma half-life, bioavailability.
- Design : Longitudinal sampling (blood, liver, brain).
- Evaluation : LC-MS/MS for quantification.
- Research Type : Quantitative pharmacokinetic modeling .
Q. What methodologies are recommended for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
